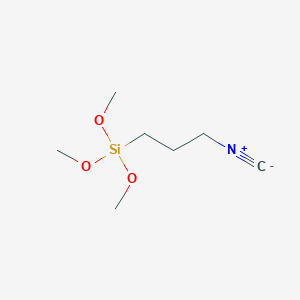

(3-Isocyanopropyl)trimethoxysilane

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H15NO3Si |

|---|---|

Molecular Weight |

189.28 g/mol |

IUPAC Name |

3-isocyanopropyl(trimethoxy)silane |

InChI |

InChI=1S/C7H15NO3Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,2-4H3 |

InChI Key |

BIGOJJYDFLNSGB-UHFFFAOYSA-N |

Canonical SMILES |

CO[Si](CCC[N+]#[C-])(OC)OC |

Origin of Product |

United States |

Structural and Functional Significance in Advanced Materials

The key to the utility of (3-Isocyanopropyl)trimethoxysilane in materials science lies in its molecular architecture. The trimethoxysilyl group provides a mechanism for forming strong, covalent bonds with inorganic substrates, while the isocyanate group offers a reactive site for coupling with a wide range of organic polymers and molecules.

The trimethoxysilyl end of the molecule can undergo hydrolysis and condensation reactions. In the presence of water, the methoxy (B1213986) groups are replaced by hydroxyl groups, forming a reactive silanol (B1196071). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials such as silica (B1680970), glass, and metal oxides, forming stable Si-O-Si or Si-O-metal bonds. This process allows for the surface modification of these inorganic materials, imparting new properties to them.

The isocyanate group (-N=C=O) at the other end of the propyl chain is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms such as alcohols, amines, and even water. This reactivity allows for the grafting of organic polymers and other functional molecules onto the surface of the modified inorganic materials. This dual reactivity makes (3-Isocyanopropyl)trimethoxysilane an effective coupling agent, bridging the interface between organic and inorganic phases to create hybrid materials with enhanced properties. For instance, it can improve the adhesion between a polymer matrix and an inorganic filler in a composite material. innospk.comcmu.edu

Below is a table of some of the physicochemical properties of the closely related compound, (3-Isocyanatopropyl)triethoxysilane, which are expected to be similar to (3-Isocyanopropyl)trimethoxysilane.

| Property | Value |

| Molecular Formula | C10H21NO4Si |

| Molecular Weight | 247.36 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 283 °C |

| Density | 0.999 g/mL at 25 °C |

| Note: Data is for (3-Isocyanatopropyl)triethoxysilane as a proxy, as detailed data for the trimethoxy variant is not readily available in the searched literature. chemicalbook.com |

Overview of Research Trajectories

Phosgenation-Based Synthetic Routes

The reaction of primary amines with phosgene (B1210022) (COCl₂) to produce isocyanates is a well-established and widely used industrial method. In the context of (3-Isocyanopropyl)trimethoxysilane synthesis, this would involve the direct phosgenation of 3-Aminopropyltrimethoxysilane (B80574). This process, while efficient, is fraught with significant safety concerns due to the extreme toxicity of phosgene gas.

The reaction typically proceeds in an inert solvent. The primary amine, in this case, 3-Aminopropyltrimethoxysilane, reacts with phosgene to form an intermediate N-carbamoyl chloride, which upon heating, eliminates hydrogen chloride to yield the desired isocyanate. To mitigate the risks associated with gaseous phosgene, less hazardous derivatives like diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are often employed as safer, manageable alternatives that generate phosgene in situ. However, the fundamental hazard of dealing with a highly toxic reagent remains.

Due to the sensitive nature of the methoxysilyl groups, which are prone to hydrolysis, stringent anhydrous conditions are paramount throughout the reaction and purification steps. While this method is a cornerstone of isocyanate production, the inherent dangers and the need for specialized handling equipment have driven the exploration of safer synthetic pathways.

Pyrolysis-Driven Approaches

Pyrolysis, or thermal decomposition, presents a phosgene-free alternative for the synthesis of isocyanates. This methodology typically involves the thermal cracking of a suitable precursor, most commonly a carbamate. For the synthesis of (3-Isocyanopropyl)trimethoxysilane, the precursor would be a carbamate derivative of 3-Aminopropyltrimethoxysilane, such as N-[3-(trimethoxysilyl)propyl]carbamate. nih.gov

The general principle involves heating the carbamate to a high temperature, causing it to decompose into the corresponding isocyanate and an alcohol. The reaction is reversible, and the removal of the alcohol byproduct is crucial to drive the equilibrium towards the formation of the isocyanate. This is often achieved by conducting the pyrolysis under vacuum or in a stream of inert gas.

While this method avoids the use of highly toxic phosgene, it often requires high temperatures, which can lead to side reactions and potential degradation of the desired product, especially one containing thermally sensitive functional groups like methoxysilanes. The high energy input also represents a significant consideration for industrial-scale production. Research in this area often focuses on the development of catalysts to lower the required decomposition temperature and improve the selectivity of the reaction.

Urea-Mediated Synthesis from 3-Aminopropyltrimethoxysilane

A more recent and increasingly favored approach for the synthesis of (3-Isocyanopropyl)trimethoxysilane involves the reaction of 3-Aminopropyltrimethoxysilane with urea. google.com This method is considered a greener and safer alternative to phosgenation, as it avoids highly toxic reagents and often proceeds under milder conditions. google.com

Precursor Materials and Stoichiometry

The primary precursors for this synthesis are 3-Aminopropyltrimethoxysilane and urea. google.com The stoichiometry of these reactants is a critical parameter influencing the yield and purity of the final product. A Chinese patent suggests a mass ratio of 3-aminopropyltrimethoxysilane to urea in the range of 1:0.30 to 1:0.35. google.com This indicates that a slight excess of the amine or a near-stoichiometric amount of urea is beneficial for the reaction. The use of dry urea is also specified to prevent unwanted hydrolysis of the silane. google.com Additionally, a small amount of trimethyl orthoacetate (3-6% of the 3-aminopropyltrimethoxysilane weight) is often added, likely to act as a water scavenger and ensure anhydrous conditions. google.com

| Precursor | Stoichiometric Ratio (by mass) |

| 3-Aminopropyltrimethoxysilane | 1 |

| Urea | 0.30 - 0.35 |

| Trimethyl orthoacetate | 0.03 - 0.06 (relative to 3-Aminopropyltrimethoxysilane) |

Table 1: Precursor Stoichiometry in Urea-Mediated Synthesis. google.com

Role of Solvent Systems (e.g., Dimethyl Sulfoxide)

Dimethyl sulfoxide (DMSO) is a commonly employed solvent in this synthesis. google.com Its high boiling point allows for the reaction to be conducted at elevated temperatures, which facilitates the deamination process. DMSO is also an excellent solvent for both urea and the silane precursor, ensuring a homogeneous reaction mixture. Furthermore, DMSO can play an active role in the reaction. In some isocyanate syntheses, DMSO, in combination with other reagents, can act as an oxidant to facilitate the conversion of amine derivatives to isocyanates. gaylordchemical.comgaylordchemical.comresearchgate.netorganic-chemistry.org In the context of the urea-mediated route, it primarily serves as a high-boiling, polar aprotic solvent that effectively mediates the reaction. The mass ratio of 3-aminopropyltrimethoxysilane to dimethyl sulfoxide is typically in the range of 1:1.0 to 1:1.5. google.com

Catalytic System Investigations (e.g., Copper Salts)

The deamination of the (ureido)propyl silane intermediate to form the isocyanate is a key step that requires a catalyst. Various copper salts have been investigated for this purpose, with copper(II) sulfate (B86663) being cited as a particularly effective catalyst. google.com Other copper salts such as cupric oxide, cupric chloride, and cuprous chloride have also been mentioned as potential catalysts. google.com The catalyst is typically used in small quantities, around 0.5% to 1.5% of the weight of the 3-aminopropyltrimethoxysilane. google.com The catalytic cycle is believed to involve the coordination of the copper ion to the urea-derived intermediate, facilitating the elimination of ammonia (B1221849) and the formation of the isocyanate group.

| Catalyst |

| Copper(II) Sulfate (preferred) |

| Cupric Oxide |

| Cupric Chloride |

| Cuprous Chloride |

Table 2: Investigated Copper Salt Catalysts. google.com

Optimization of Reaction Conditions (e.g., Temperature, Vacuum)

The optimization of reaction conditions is crucial for maximizing the yield and purity of (3-Isocyanopropyl)trimethoxysilane. The initial reaction between 3-aminopropyltrimethoxysilane and urea is typically carried out at a temperature of 65-95 °C under a vacuum of -0.08 to -0.09 MPa for 6 to 10 hours. google.com The application of a vacuum helps to remove the ammonia gas byproduct, driving the reaction to completion. google.com

Following the formation of the ureidopropyl silane intermediate and the addition of the copper catalyst, the subsequent deamination step is conducted at a temperature of 75-95 °C. google.com This carefully controlled temperature range is essential to promote the desired reaction while minimizing potential side reactions. After the reaction is complete, the product is isolated through filtration to remove the catalyst and any solid byproducts, followed by vacuum distillation to obtain the purified (3-Isocyanopropyl)trimethoxysilane. google.com

| Parameter | Value |

| Step 1: Ureidopropyl silane formation | |

| Temperature | 65 - 95 °C |

| Pressure | -0.08 to -0.09 MPa (Vacuum) |

| Reaction Time | 6 - 10 hours |

| Step 2: Isocyanate formation (catalyzed) | |

| Temperature | 75 - 95 °C |

Table 3: Optimized Reaction Conditions for Urea-Mediated Synthesis. google.com

Carbamate-Route Syntheses from [3-(Trimethoxysilyl)propyl]methyl Carbamate

A notable non-phosgene method for synthesizing (3-Isocyanopropyl)trimethoxysilane involves the decomposition of a carbamate precursor, specifically [3-(Trimethoxysilyl)propyl]methyl carbamate. This approach is highlighted as a safer alternative to traditional methods that use highly toxic phosgene.

One patented method describes a one-step synthesis where [3-(Trimethoxysilyl)propyl]methyl carbamate is reacted with methyl trichlorosilane in the presence of an organic base and a solvent. researchgate.net The reaction is conducted under a nitrogen atmosphere. The process involves the dropwise addition of methyl trichlorosilane to a mixture of the carbamate, triethylamine (B128534) (the organic base), and toluene (B28343) (the solvent) at a controlled temperature of 20-40°C. Following the addition, the mixture is heated to 95-100°C and held for approximately one hour. researchgate.net The completion of the reaction is monitored by analyzing the content of the starting carbamate. The resulting product is isolated through filtration and vacuum distillation, yielding high-purity (3-Isocyanopropyl)trimethoxysilane. researchgate.net This method is presented as simple, with easily controllable reaction temperatures and straightforward equipment requirements, making it suitable for industrial-scale production. researchgate.net

The table below summarizes the key parameters and findings from a specific example of this synthesis.

Interactive Data Table: Carbamate-Route Synthesis of (3-Isocyanopropyl)trimethoxysilane

| Parameter | Value |

|---|---|

| Starting Material | [3-(Trimethoxysilyl)propyl]methyl carbamate |

| Reagents | Methyl trichlorosilane, Triethylamine |

| Solvent | Toluene |

| Initial Temperature | 20-40 °C |

| Reaction Temperature | 95-100 °C |

| Reaction Time | 1 hour |

| Yield | 95.3% |

| Purity | 97.7% |

Comparative Analysis of Synthetic Pathways and Industrial Applicability

Several methods exist for the industrial production of (3-Isocyanopropyl)trimethoxysilane, each with distinct advantages and disadvantages concerning safety, cost, yield, and environmental impact. The primary routes include the phosgene method, the triphosgene method, the urea method, and the carbamate decomposition routes.

Phosgene Route: The traditional and most direct method for producing isocyanates involves the reaction of a primary amine, in this case, 3-aminopropyltrimethoxysilane, with phosgene. While this method is well-established and can be efficient, it is fraught with extreme safety hazards due to the high toxicity of phosgene gas. rsc.org The handling and use of phosgene require stringent safety protocols and specialized equipment, which increases the complexity and cost of the manufacturing process.

Triphosgene Route: As a safer alternative to gaseous phosgene, solid triphosgene (bis(trichloromethyl) carbonate) can be used. rsc.orgchemicalforums.com Triphosgene is easier and safer to handle and transport. chemicalforums.com In the reaction, triphosgene decomposes to generate phosgene in situ, which then reacts with the amine. chemicalforums.com While this method mitigates some of the risks associated with handling phosgene gas, triphosgene itself is toxic and can release phosgene upon heating or contact with moisture, necessitating careful handling. rsc.org The reaction is typically carried out at low temperatures. rsc.org

Urea Route: This non-phosgene route involves the reaction of 3-aminopropyltrimethoxysilane with urea to form a ureidopropylsilane intermediate. rsc.org This intermediate is then subjected to deamination using diluted sulfuric acid in the presence of a catalyst, such as cupric oxide, to yield the desired isocyanate. rsc.org This method avoids the use of highly toxic reagents and is considered to have a higher production security than the phosgene route. rsc.org The reaction conditions are generally mild, which can lead to lower energy consumption and fewer side reactions. rsc.org

The following table provides a comparative overview of these synthetic pathways.

Interactive Data Table: Comparative Analysis of (3-Isocyanopropyl)trimethoxysilane Synthetic Pathways

| Feature | Phosgene Route | Triphosgene Route | Urea Route | Carbamate Route (with MeSiCl3) | High-Temp Carbamate Cracking |

|---|---|---|---|---|---|

| Primary Reactants | 3-Aminopropyltrimethoxysilane, Phosgene | 3-Aminopropyltrimethoxysilane, Triphosgene | 3-Aminopropyltrimethoxysilane, Urea | [3-(Trimethoxysilyl)propyl]methyl carbamate, Methyl trichlorosilane | [3-(Trimethoxysilyl)propyl] carbamate |

| Key Advantage | Well-established, direct | Safer handling than phosgene | High safety, mild conditions | High yield, moderate conditions | Phosgene-free |

| Key Disadvantage | Extreme toxicity of phosgene | Toxicity and potential phosgene release | Multi-step process | Use of chlorosilane | High energy consumption, side reactions |

| Reaction Temperature | Varies | Low (-5 to 10°C) rsc.org | 65-95°C rsc.org | 95-100°C researchgate.net | 300-500°C rsc.org |

| Reported Yield | High (typically) | Generally high | ~96.5% rsc.org | ~95.3% researchgate.net | Variable, can be lower due to side reactions |

| Industrial Applicability | Widely used but with high safety costs | Good, safer alternative to phosgene | Increasingly attractive due to safety | High potential due to safety and yield | Limited by energy costs and side reactions |

Fundamental Reaction Mechanisms and Kinetics of 3 Isocyanopropyl Trimethoxysilane

Hydrolysis Pathways of Trimethoxysilane (B1233946) Moietiesresearchgate.netnjherun.com

R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH

where R is the (3-Isocyanopropyl) group. This hydrolysis is a multi-step process, with each of the three methoxy (B1213986) groups being replaced sequentially. researchgate.netnih.gov The rate and mechanism of this reaction are highly dependent on the pH of the solution, as it can be catalyzed by either acids or bases. njherun.comunm.edu

Acid-Catalyzed Hydrolysis Mechanismsresearchgate.netnih.gov

Under acidic conditions, the hydrolysis of the trimethoxysilane moiety is initiated by the rapid protonation of one of the methoxy groups. This protonation makes the silicon atom more electrophilic and thus more susceptible to a nucleophilic attack by a water molecule. unm.edunih.gov The mechanism proceeds via a bimolecular displacement (Sɴ2-Si) pathway. nih.gov

The key steps are:

Protonation: An alkoxide oxygen atom is protonated in a fast equilibrium step, forming a good leaving group (methanol). ≡Si-OR + H₃O⁺ ⇌ ≡Si-O⁺(H)R + H₂O

Nucleophilic Attack: A water molecule attacks the electron-deficient silicon atom. This leads to the formation of a five-coordinate transition state.

Leaving Group Departure: The protonated alkoxy group departs as an alcohol molecule (methanol), and a silanol (B1196071) group (Si-OH) is formed. nih.gov

This process repeats until all three methoxy groups are hydrolyzed. In acidic media, the hydrolysis reaction is generally fast, and the subsequent condensation reaction is the rate-limiting step, particularly at pH values below the isoelectric point of silica (B1680970) (~pH 2-3). nih.gov This leads to the formation of less branched, more linear or randomly branched polymer-like structures. unm.edu

Base-Catalyzed Hydrolysis Mechanismsresearchgate.netnih.gov

In alkaline or basic media, the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. unm.edunih.gov

The proposed steps are:

Nucleophilic Attack: A hydroxide ion directly attacks the silicon atom, which can expand its coordination shell to form a pentacoordinate, negatively charged intermediate (transition state). nih.gov

Leaving Group Expulsion: The intermediate then expels an alkoxide ion (⁻OR).

Protonation: The expelled alkoxide ion is a strong base and is immediately protonated by water in the medium to form an alcohol. ⁻OR + H₂O → ROH + OH⁻

This process repeats for the remaining alkoxy groups. Compared to acid catalysis, base-catalyzed hydrolysis tends to be slower. unm.edu However, the subsequent condensation of the resulting silanols is significantly faster in basic conditions. researchgate.net This rapid condensation often leads to the formation of more compact, highly branched, and cross-linked clusters or colloidal particles. unm.edu

Influence of pH on Hydrolysis Rates and Intermediatesresearchgate.netnjherun.com

The pH of the aqueous solution is a critical parameter that dictates both the rate of hydrolysis and the stability of the resulting silanol intermediates. researchgate.net The hydrolysis rate is slowest at a neutral pH of around 7 and is accelerated under both acidic and basic conditions. njherun.comunm.edu

Acidic Conditions (pH < 4): The rate of hydrolysis increases as the pH decreases. nih.gov For many non-amino silanes, a pH range of 3 to 5 is often used to promote hydrolysis. njherun.com Under these conditions, protonation of the alkoxy group facilitates the reaction. nih.gov

Isoelectric Point (pH ~2-4): The rate of condensation is at a minimum around the isoelectric point of silica. This leads to the formation of stable solutions of hydrolyzed silanes (silanetriols), as the silanol groups are less likely to react with each other. nih.gov

Basic Conditions (pH > 7): The hydrolysis rate increases with increasing pH due to the higher concentration of nucleophilic hydroxide ions. unm.edu However, the condensation reaction is also significantly accelerated at high pH, meaning the silanol intermediates are often transient and quickly convert into oligomers and larger networks. researchgate.netdtic.mil

The stability of the hydrolyzed silane (B1218182) is therefore highly dependent on the pH. As shown in studies on analogous organosilanes, increasing the pH from highly acidic (e.g., 1.7) towards neutral (e.g., 4.0) can delay the onset of hydrolysis and extend the stability of the hydrolyzed species before condensation begins. nih.gov

| pH Range | Hydrolysis Rate | Condensation Rate | Resulting Structure |

|---|---|---|---|

| Strongly Acidic (pH < 2) | Fast | Relatively Slow | Linear or randomly branched polymers |

| Mildly Acidic (pH 3-5) | Moderate to Fast | Slow (minimum near isoelectric point) | Stable silanol solutions, then open polymers |

| Neutral (pH ~7) | Slowest | Slow | Slow overall reaction |

| Basic (pH > 8) | Moderate to Fast | Fast | Highly branched clusters, colloidal particles |

Condensation Mechanisms Leading to Siloxane Networksresearchgate.netnjherun.com

Once (3-Isocyanopropyl)trimethoxysilane is hydrolyzed to form (3-Isocyanopropyl)silanetriol, these reactive intermediates undergo condensation to form a stable, cross-linked network of siloxane (Si-O-Si) bonds. dtic.mil This polymerization process is responsible for the formation of the final inorganic material. Condensation can proceed through two primary pathways.

Water Condensation Reactionsresearchgate.net

The most common condensation pathway involves the reaction between two silanol groups to form a siloxane bond and a molecule of water. nih.gov

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O

This reaction's rate is also highly dependent on pH. Below the isoelectric point (~pH 2), the reaction proceeds by the protonation of a silanol followed by an electrophilic attack on a neutral silanol. nih.gov Above the isoelectric point, the mechanism involves the nucleophilic attack of a deprotonated silanolate anion (≡Si-O⁻) on a neutral silanol. nih.govnih.gov Because the concentration of silanolate anions increases with pH, the condensation rate is fastest under basic conditions.

Alcohol Condensation Reactionsresearchgate.net

Condensation can also occur between a silanol group and a remaining, unhydrolyzed methoxy group. This reaction produces a siloxane bond and a molecule of alcohol (methanol). nih.gov

≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH

Kinetic Studies of Condensation Rates and Orders

The condensation of silanols, formed from the hydrolysis of (3-Isocyanopropyl)trimethoxysilane, to form siloxane (Si-O-Si) bonds is a critical step in the formation of polysiloxane networks. The rate of this reaction is influenced by factors such as pH, concentration, and temperature. dtic.mil

Kinetic studies on analogous trimethoxysilanes provide insights into the condensation behavior. For instance, research on 3-(2-amino-ethylamino)propyl-trimethoxysilane (DAMS) using FT-IR spectroscopy has shown that after the initial rapid hydrolysis, the newly formed silanol (Si-OH) groups begin to self-condense. elsevier.escsic.es The condensation process leads to the formation of both linear and cyclic Si-O-Si structures. elsevier.es The rate and extent of condensation are dependent on the availability of water and the presence of solvents like ethanol (B145695). elsevier.es

In aqueous solutions, the silanols of aminosilanes can be more stable compared to those in alcoholic solutions, where they are more prone to self-condensation. researchgate.net The pH of the reaction medium is a predominant parameter influencing the initial condensation rates. researchgate.net The molecular weight and architecture of the resulting siloxane network are also governed by these factors. dtic.mil

A study on 3-(methacryloxypropyl)-trimethoxysilane demonstrated that the degree of condensation increased with longer reaction times, while the amount of catalyst had a less significant effect on the final degree of condensation. sol-gel.net This suggests that for certain systems, reaction time is a more critical parameter for achieving a highly condensed network.

Table 1: Factors Influencing Condensation of Alkoxysilanes

| Factor | Effect on Condensation Rate | Reference |

| pH | Strongly influences the rate; minimum rate is typically observed around pH 4. | dtic.mil |

| Concentration | Higher concentration generally leads to a faster rate. | dtic.mil |

| Temperature | Increased temperature accelerates the condensation reaction. | dtic.mil |

| Solvent | The type of solvent (e.g., water vs. alcohol) can affect silanol stability and condensation pathways. | elsevier.esresearchgate.net |

| Catalyst | Can enhance the reaction rate, but its effect may be less pronounced than other factors in some cases. | sol-gel.net |

| Reaction Time | Longer reaction times generally lead to a higher degree of condensation. | sol-gel.net |

Reactivity of the Isocyanate Functional Group

The isocyanate (-N=C=O) group of (3-Isocyanopropyl)trimethoxysilane is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms. cfmats.com This reactivity is fundamental to its use as a coupling agent and in the formation of polyurethane-based materials. cfmats.comsinosil.com

The isocyanate group readily reacts with nucleophiles such as alcohols to form urethanes and with amines to form ureas. These reactions are central to its function in modifying surfaces and polymers. cfmats.comnist.gov The reaction with primary amines is particularly notable. nist.gov However, studies have shown that the surface coupling reaction of an amine to a pre-deposited isocyanate silane layer can be sterically hindered, suggesting that solution-phase reactions prior to deposition can be more effective. nist.gov

The reactivity of the isocyanate group allows for the functionalization of various materials. For instance, it can be used to modify polymer interfaces and for layer-by-layer assembly of polymers. nist.gov

A primary application of (3-Isocyanopropyl)trimethoxysilane is in the formation of silyl-terminated polyurethane (SPUR) polymers. cfmats.com In these systems, the isocyanate group of a polyurethane prepolymer is reacted with an aminosilane, or the isocyanate group of the silane is reacted with a polyol. The resulting polymers possess terminal methoxysilyl groups that can undergo moisture-curing via hydrolysis and condensation to form a cross-linked network. researchgate.net

This dual reactivity allows (3-Isocyanopropyl)trimethoxysilane to act as a crosslinker in one-component, moisture-curable polyurethane adhesives, sealants, and coatings. sinosil.comresearchgate.net The formation of these cross-linked structures imparts desirable properties such as improved adhesion, water resistance, and heat resistance to the final material. researchgate.net The silane can also be used in two-component reactive urethane (B1682113) systems. sinosil.com

Factors Governing Overall Reaction Kinetics

Catalysts play a crucial role in controlling the rates of both hydrolysis and condensation. dakenchem.com For the silane hydrolysis and condensation, both acid and base catalysts are effective. The choice of catalyst can depend on the desired reaction pathway and the stability of the functional groups. For instance, aminosilanes are self-catalytic due to the basicity of the amine group. dtic.mil

In the context of polyurethane formation, catalysts such as dialkyltin compounds are often recommended for methyldimethoxy resins, while amine catalysts may be used for trimethoxy resins. silibasesilicone.com The concentration of the catalyst also has a direct impact on the reaction rate. Studies on methoxysilane-terminated polymers have shown that the hydrolysis rate constant is dependent on the type and concentration of the catalyst. nih.gov However, in some non-hydrolytic sol-gel processes, it has been observed that the catalyst amount has only a minor effect on the degree of condensation, though it can influence side reactions. sol-gel.net

Table 2: Catalyst Effects on Alkoxysilane Reactions

| Catalyst Type | Application/Effect | Reference |

| Acid Catalysts | Used to catalyze hydrolysis, typically at a pH of 3.0-4.0. | dtic.mil |

| Base Catalysts (e.g., Amines) | Can catalyze both hydrolysis and condensation; aminosilanes are often self-catalyzing. | dtic.mil |

| Dialkyltin Compounds | Recommended for methyldimethoxy resins in urethane systems. | silibasesilicone.com |

| Amine Catalysts | Can be used for trimethoxy resins in urethane systems. | silibasesilicone.com |

The water-to-silane ratio (R) is a critical parameter that significantly affects the hydrolysis and condensation kinetics. nih.gov The hydrolysis reaction rate generally increases with a higher water concentration, as more water molecules are available to react with the silane's alkoxy groups. elsevier.esdakenchem.com

The amount of water influences not only the rate but also the extent of hydrolysis and the subsequent condensation pathways. researchgate.net For example, in the hydrolysis of 3-(2-amino-ethylamino)propyl-trimethoxysilane, the reaction occurs at a high rate, and this rate is dependent on whether the water concentration is lower or higher than the stoichiometric amount required for complete hydrolysis. elsevier.escsic.es When using amino-bearing silanes, an increase in the water content can hinder self-condensation reactions, leading to more stable silanol groups. researchgate.netresearchgate.net Conversely, for other types of silanes, higher water content can favor both hydrolysis and condensation. researchgate.net The interaction between silane and water becomes more noticeable at elevated temperatures. acs.org

Steric and Electronic Effects of Organo-Functional Groups

The reactivity of (3-Isocyanopropyl)trimethoxysilane in hydrolysis and condensation reactions is significantly influenced by the steric and electronic effects of its organo-functional group, the isocyanopropyl group. These effects primarily modulate the accessibility of the silicon atom to incoming reactants and its electrophilicity.

Steric Effects:

The isocyanopropyl group introduces a certain degree of steric hindrance around the silicon center. Compared to smaller alkyl groups like methyl or ethyl, the propyl chain and the isocyanate functionality increase the steric bulk. This bulkiness can impede the approach of water molecules during hydrolysis and the approach of other silanol or silane molecules during condensation. mdpi.comacs.org The steric repulsion between the organo-functional group and the incoming nucleophile (e.g., a water molecule or a silanol group) can slow down the reaction rate. mdpi.com

Electronic Effects:

The electronic effect of the isocyanopropyl group is primarily dictated by the electron-withdrawing nature of the isocyanate (-N=C=O) group. This group exerts a negative inductive effect (-I effect), pulling electron density away from the silicon atom through the propyl chain. This electron withdrawal increases the partial positive charge (electrophilicity) on the silicon atom, making it more susceptible to nucleophilic attack by water during hydrolysis. nih.govresearchgate.net

The influence of electronic effects on hydrolysis rates is pH-dependent. nih.gov

In acidic media: The reaction is initiated by the protonation of an alkoxy group, making it a better leaving group. An electron-withdrawing substituent like the isocyanate group stabilizes the transition state of the subsequent nucleophilic attack by water, thereby accelerating the hydrolysis rate. nih.gov

In basic media: The reaction proceeds via nucleophilic attack of a hydroxide ion on the silicon atom. An electron-withdrawing group enhances the electrophilicity of the silicon, which is expected to increase the reaction rate. nih.gov

Therefore, the isocyanate group in (3-Isocyanopropyl)trimethoxysilane is anticipated to enhance the rate of hydrolysis compared to silanes with electron-donating alkyl groups of similar size, due to its strong electron-withdrawing character. nih.govresearchgate.net

Temperature and Solvent Dependency of Reaction Rates

The rates of hydrolysis and condensation of (3-Isocyanopropyl)trimethoxysilane are highly dependent on both temperature and the solvent system used. These parameters influence the reaction kinetics by affecting molecular motion, solubility, and the stability of transition states.

Temperature Dependency:

As with most chemical reactions, increasing the temperature generally increases the rates of both hydrolysis and condensation of (3-Isocyanopropyl)trimethoxysilane. researchgate.netgelest.comlibretexts.orgrsc.org This is primarily due to two factors:

Increased Collision Frequency: Higher temperatures lead to an increase in the kinetic energy of the reacting molecules, causing them to move faster and collide more frequently. rsc.org

Increased Collision Energy: A greater proportion of molecules will possess the necessary activation energy to overcome the energy barrier for the reaction to occur. researchgate.net

The relationship between temperature and the reaction rate constant (k) is described by the Arrhenius equation:

k = A e(-Ea/RT)

Where:

k is the rate constant

A is the pre-exponential factor

Ea is the activation energy

R is the universal gas constant

T is the absolute temperature

Studies on similar organofunctional silanes have demonstrated a significant acceleration of hydrolysis and condensation with increasing temperature. For example, the hydrolysis and condensation of γ-glycidoxypropyltrimethoxysilane are dramatically accelerated when the temperature is increased from 26 to 70°C. researchgate.net While specific activation energy values for (3-Isocyanopropyl)trimethoxysilane are not available in the literature, studies on other trialkoxysilanes have reported activation energies for hydrolysis ranging from approximately 20 to 98 kJ/mol, depending on the specific silane and reaction conditions. nih.govscienceopen.com

Solvent Dependency:

The choice of solvent plays a critical role in the hydrolysis and condensation kinetics of (3-Isocyanopropyl)trimethoxysilane by influencing reactant solubility and the stability of reaction intermediates and transition states. researchgate.netresearchgate.net

Solubility: (3-Isocyanopropyl)trimethoxysilane, like many alkoxysilanes, has limited solubility in water. Therefore, a co-solvent, typically an alcohol such as methanol (B129727) or ethanol, is often used to create a homogeneous reaction mixture. The type and concentration of the co-solvent can affect the reaction rates. For instance, hydrolysis rates have been observed to differ in methanol versus ethanol for the same silane under identical conditions. nih.gov

Solvent Polarity and Protic/Aprotic Nature: The polarity of the solvent can influence the stability of charged or polar transition states. libretexts.org

Polar protic solvents (e.g., water, methanol, ethanol) can stabilize charged transition states through hydrogen bonding, which can affect reaction rates. For hydrolysis, the ability of the solvent to donate protons can be crucial, especially in acid-catalyzed mechanisms.

Polar aprotic solvents (e.g., dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)) can also influence reaction rates. For instance, a study on the acetylation of aniline (B41778) showed that the reaction rate was significantly faster in acetic acid (a polar protic solvent) compared to diethyl ether (a less polar solvent). researchgate.net The use of dimethyl sulfoxide as a solvent is mentioned in a patent for the synthesis of (3-Isocyanopropyl)trimethoxysilane. researchgate.net

The solvent can also participate in side reactions, such as transesterification, where the alkoxy groups on the silane are exchanged with the alcohol solvent. The rate of transesterification is also influenced by the nature of the organo-functional group. nih.gov

The following table summarizes the general effects of temperature and solvent on the reaction rates of alkoxysilanes:

| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Observations for (3-Isocyanopropyl)trimethoxysilane (Expected) |

| Temperature | Increases | Increases | Reaction rates will increase with temperature following the Arrhenius equation. |

| Solvent Polarity | Generally increases | Can increase or decrease | Polar solvents are necessary for solubility and can influence rates by stabilizing transition states. |

| Protic Solvents | Can accelerate (H-bonding) | Can influence | Co-solvents like methanol or ethanol are commonly used to ensure miscibility with water. |

Phase Separation Phenomena During Polymerization

During the polymerization of (3-Isocyanopropyl)trimethoxysilane, particularly in sol-gel processes or in the formation of hybrid polymers, phase separation is a critical phenomenon that can significantly influence the morphology and final properties of the material. Phase separation can be induced by the polymerization process itself, a phenomenon known as polymerization-induced phase separation (PIPS). osti.gov

As the hydrolysis and condensation reactions of (3-Isocyanopropyl)trimethoxysilane proceed, the molecular weight of the siloxane species increases. This leads to the formation of oligomers and eventually a cross-linked polymer network. The growing polymer becomes progressively less soluble in the solvent system, which can trigger its separation from the liquid phase. osti.gov

The nature of the phase separation can vary, leading to different material structures:

Sol Formation: The separation of discrete, colloidally stable particles within the liquid medium.

Gelation: The formation of a continuous, sample-spanning solid network that entraps the liquid phase.

Precipitation: The formation of a dense, non-porous solid that settles out of the solution.

The final morphology is determined by a complex interplay of thermodynamic and kinetic factors, including the initial concentration of the silane, the water-to-silane ratio, the type of catalyst, temperature, and the solvent system. nih.gov

In the context of hybrid materials, such as polyurethane-siloxane copolymers where (3-Isocyanopropyl)trimethoxysilane can act as a coupling agent or a comonomer, phase separation is driven by the thermodynamic incompatibility between the organic polymer segments (e.g., polyurethane hard and soft segments) and the inorganic siloxane domains. dtic.milresearchgate.netcityu.edu.hk

Microphase Separation: In these systems, the immiscible segments self-assemble into distinct domains on the nanometer scale. This can lead to the formation of well-defined morphologies, such as lamellar, cylindrical, or spherical domains, depending on the relative block lengths and compositions. dtic.milcityu.edu.hk The driving force for this separation is the large difference in solubility parameters between the polysiloxane segments and the polyurethane segments. dtic.mil

Macrophase Separation: If the incompatibility is very high or the kinetics favor large-scale segregation, macrophase separation can occur, leading to a loss of transparency and potentially inferior mechanical properties.

The extent and nature of phase separation in polymers modified with (3-Isocyanopropyl)trimethoxysilane will depend on factors such as:

The molecular weight and concentration of the silane.

The chemical structure and molecular weight of the organic polymer.

The reaction conditions (temperature, solvent, catalyst) that govern the kinetics of both the silane polymerization and the organic polymer formation.

For example, in polyurethane-polysiloxane copolymers, the degree of phase separation can be tuned by altering the content of the polysiloxane. researchgate.net At low or high polysiloxane content, a nearly single-phase structure might be observed, while at intermediate concentrations, a distinct microphase-separated structure emerges. researchgate.net

The following table summarizes key aspects of phase separation during the polymerization of functional silanes:

| Phenomenon | Description | Influencing Factors | Potential Outcome for (3-Isocyanopropyl)trimethoxysilane Systems |

| Polymerization-Induced Phase Separation (PIPS) | Phase separation triggered by the increase in molecular weight of the polymerizing species. | Silane concentration, water/silane ratio, catalyst, temperature, solvent. | Formation of sols, gels, or precipitates depending on conditions. |

| Microphase Separation | Segregation of immiscible polymer blocks into nanometer-scale domains. | Block copolymer composition, segment incompatibility, molecular weight. | Formation of structured materials with tailored properties in hybrid systems (e.g., polyurethane-siloxane). |

| Macrophase Separation | Large-scale separation of phases, often leading to opacity. | High thermodynamic incompatibility, slow curing kinetics relative to diffusion. | Can occur if components are highly immiscible, potentially leading to poor material properties. |

Sol Gel Chemistry and Hybrid Material Formation with 3 Isocyanopropyl Trimethoxysilane

Preparation of Sol-Gel Precursors via Urethane (B1682113) Linkages

The synthesis of advanced hybrid materials often begins with the formation of specialized sol-gel precursors. In the case of (3-Isocyanopropyl)trimethoxysilane, its highly reactive isocyanate group (-NCO) is leveraged to form strong, covalent urethane linkages (-NH-CO-O-). This is typically achieved by reacting the isocyanate silane (B1218182) with organic polymers possessing hydroxyl (-OH) functional groups, such as polyols.

For instance, precursors can be prepared by reacting (3-Isocyanopropyl)trimethoxysilane with poly(ethylene glycol) monomethyl ether. This reaction covalently bonds the flexible polyether chain to the silicon atom via a urethane bridge. The resulting molecule is an organic-inorganic hybrid precursor, where the organic segment imparts flexibility and other desired properties, while the trimethoxysilane (B1233946) group remains available for subsequent sol-gel processing. This method allows for precise control over the final material's properties by carefully selecting the organic polymer backbone.

The formation of these urethane-linked precursors is a critical first step that defines the ultimate structure and characteristics of the hybrid material. The stability and strength of the urethane bond ensure a durable connection between the organic and inorganic phases.

Formation of Organic-Inorganic Hybrid Matrices and Networks

Once the urethane-linked precursors are synthesized, they undergo the sol-gel process to form a cross-linked, three-dimensional network. This process involves two primary reactions of the trimethoxysilane groups: hydrolysis and condensation.

First, in the presence of water and a catalyst, the methoxy (B1213986) groups (-OCH₃) on the silicon atom hydrolyze to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups then undergo condensation reactions with each other or with remaining methoxy groups, releasing water or methanol (B129727) as byproducts. This series of condensation reactions builds a stable, inorganic siloxane backbone (Si-O-Si).

Because the organic components are covalently attached to the silane precursors via urethane linkages, they become an integral part of the final matrix. This results in a true organic-inorganic hybrid material where the two phases are interpenetrated at the molecular level, preventing phase separation that can occur in simple blends.

Development of Three-Dimensional Siloxane Networks

The condensation of silanol groups is the driving force behind the formation of a rigid, three-dimensional siloxane network. The structure of this network is influenced by various reaction parameters. The trifunctional nature of the trimethoxysilane group allows for the formation of a highly cross-linked and branched structure.

As the condensation reactions proceed, small oligomeric silica (B1680970) species initially form and then interconnect, leading to a significant increase in viscosity. This process continues until a continuous, solid network, known as a gel, is formed, with the solvent and the organic chains trapped within its pores. The architecture of this siloxane network provides the material with its inorganic characteristics, such as thermal stability and mechanical rigidity.

Encapsulation Mechanisms for Active Components

The porous nature of the sol-gel derived matrix makes it an excellent host for encapsulating active molecules. The process allows for the entrapment of a wide range of components, from organic dyes to bioactive compounds, within the developing siloxane network.

Encapsulation is typically achieved by dissolving the active component in the initial sol solution before gelation occurs. As the siloxane network forms and solidifies, the molecules become physically entrapped within the inorganic cage-like structures. The mild, low-temperature conditions of the sol-gel process are particularly advantageous for encapsulating sensitive molecules that would be destroyed by harsher polymerization techniques. The release of the encapsulated component can be controlled by tailoring the porosity and degradation characteristics of the hybrid matrix.

Control of Gelation Process and Network Architecture

The final properties of the hybrid material are highly dependent on the structure of the siloxane network, which can be precisely controlled by manipulating the reaction conditions during the sol-gel process. Key factors include the type of catalyst used and the reaction temperature.

Impact of Acid/Base Catalysis on Gel Properties

The choice of catalyst—acidic or basic—has a profound effect on the rates of hydrolysis and condensation, which in turn dictates the final network architecture.

Under acidic conditions , the hydrolysis reaction is typically fast, while the condensation reaction is slower. This leads to the formation of less-branched, more linear or randomly branched polymer-like chains. The resulting gels are often transparent and have a finer pore structure.

In contrast, under basic conditions , both hydrolysis and condensation rates are rapid, but the condensation of silanols is particularly accelerated. This promotes the formation of highly branched clusters that grow and aggregate, leading to a more particulate or colloidal gel structure. These gels are often translucent or opaque and possess a larger, more open pore structure. The properties of the final gel, such as density, porosity, and mechanical strength, can thus be tuned by careful selection of the pH.

| Catalyst Type | Hydrolysis Rate | Condensation Rate | Resulting Network Structure |

| Acid | Fast | Slow | Weakly branched, linear chains |

| Base | Fast | Very Fast | Highly branched, particulate |

Effects of Reaction Temperature on Gelation

Reaction temperature is another critical parameter that influences the kinetics of the sol-gel process. Increasing the temperature generally accelerates the rates of both hydrolysis and condensation reactions. This leads to a shorter gelation time, meaning the solid network forms more quickly.

Higher temperatures can also affect the final structure of the gel. By promoting faster and more complete condensation, elevated temperatures can lead to a denser and more highly cross-linked network. This can enhance the mechanical properties and thermal stability of the resulting hybrid material. However, excessively high temperatures must be avoided as they can cause uncontrolled and rapid gelation, potentially leading to heterogeneous materials with undesirable properties. Careful control of the thermal profile during synthesis is therefore essential for achieving the desired network architecture and material performance.

Role of Aging in Network Evolution

Following the initial gelation of (3-Isocyanopropyl)trimethoxysilane (ICPTMS) with other precursors, the process of aging plays a critical role in the evolution and strengthening of the hybrid network. Aging is a period during which the wet gel is maintained in its mother liquor, allowing for significant chemical and structural transformations to occur within the gel structure before drying. researchgate.nethepvs.ch These transformations are essential for enhancing the mechanical stability of the final material, enabling it to withstand the stresses of drying with minimal cracking or pore collapse. researchgate.net

In hybrid systems containing ICPTMS, the aging process is not limited to the inorganic silica network. The isocyanate (-N=C=O) functional groups on the propyl chains introduce an additional layer of complexity and opportunity for network modification. While the initial hydrolysis and condensation of the trimethoxysilane groups form the primary silica backbone, the isocyanate groups can undergo their own set of slow reactions during the aging phase. These reactions can include:

Urethane/Urea (B33335) Formation: If residual water, alcohols (from hydrolysis), or amine groups (if intentionally added as a co-precursor) are present in the aging solution, the isocyanate moiety can react to form urethane or urea linkages, respectively. This creates covalent cross-links between the organic components of the hybrid material, further integrating the organic and inorganic phases and enhancing the network's structural integrity.

Self-Polymerization: Under certain conditions, isocyanate groups can react with each other, though this is less common in the presence of more reactive species like amines or alcohols.

The duration and temperature of the aging process are key variables that dictate the extent of these network-strengthening reactions. Longer aging times and elevated temperatures generally lead to a more robust gel network. hepvs.ch Dynamic oscillatory rheological measurements on similar sol-gel systems have demonstrated that aging reinforces the alcogels, particularly at high strain. hepvs.ch For example, in studies on related functional silanes like (3-Glycidoxypropyl)trimethoxysilane (GPTMS), the extent of organic reactions and polymerization was shown to be directly influenced by the aging duration. metu.edu.tr Similarly, for an ICPTMS-derived gel, extended aging would allow for more complete reaction of the isocyanate groups, leading to a higher degree of cross-linking and a more stable hybrid framework.

The evolution of the network during aging directly impacts the properties of the final dried material. A well-aged gel exhibits reduced shrinkage and a lower bulk density upon drying, especially when using ambient pressure drying techniques. hepvs.ch This is because the strengthened network is better able to resist the compressive capillary forces that occur as the solvent is removed. researchgate.net

Tailoring Porosity and Surface Area in Sol-Gel Derived Materials

The ability to precisely control the porosity, including pore volume, pore size, and specific surface area, is a hallmark of the sol-gel process and is crucial for applications in catalysis, separation membranes, and sensors. unm.edu When (3-Isocyanopropyl)trimethoxysilane is incorporated into the sol-gel formulation, it provides an additional lever for tailoring these critical structural properties. The final porosity of the derived material is a result of the interplay between the initial particle or polymer structure, their aggregation into a gel, and the network's response to drying stresses. unm.edu

The inclusion of the non-hydrolyzable isocyanopropyl group influences the initial formation of the sol. The organic chains act as spacers between the condensing silica nodes, inherently modifying the packing efficiency and preventing the formation of a fully dense inorganic network. This leads to the creation of intrinsic microporosity or mesoporosity. The concentration of ICPTMS relative to the primary silica precursor, such as Tetraethyl Orthosilicate (TEOS), is a primary determinant of the final pore structure. A higher concentration of the organosilane generally leads to a more open, porous structure.

Aging, as discussed previously, plays a direct role in tailoring porosity. By strengthening the gel network, aging minimizes the collapse of pores during drying. researchgate.net Research on silica aerogels has shown a clear correlation between aging time and the resulting porosity. Longer aging times typically lead to a significant increase in pore volume and average pore size, particularly for materials dried at ambient pressure. hepvs.ch Conversely, the specific surface area may see a slight decrease over extended aging periods due to the Ostwald ripening mechanism, which smooths the particle surfaces and reduces microporosity. hepvs.ch

The following table illustrates the expected effect of aging duration on the porous properties of a hybrid silica material derived using ICPTMS, based on established trends in silica aerogel synthesis. hepvs.ch

| Aging Time (hours) | Drying Method | Bulk Density (g/cm³) | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) |

| 1 | Ambient Pressure | High | High | Low | Small |

| 8 | Ambient Pressure | Medium | High | Medium | Medium |

| 24 | Ambient Pressure | Low | Slightly Decreased | High | Large |

| 24 | Supercritical | Very Low | Very High | Very High | Very Large |

This table presents illustrative data based on established trends in sol-gel science to demonstrate the impact of aging on material properties.

Furthermore, the reactivity of the isocyanate group can be exploited to modify the surface chemistry of the pores. Post-gelation modification is possible by introducing specific molecules into the aging solution that can react with the surface-bound isocyanate groups. For example, reacting the gel with long-chain amines or alcohols would functionalize the pore surfaces, altering their hydrophobicity and affinity for specific molecules. This strategy allows for the creation of materials with tailored surface properties for selective adsorption or catalysis. The choice of solvent during aging and solvent exchange steps also influences the final porosity by affecting the capillary pressure during drying. researchgate.net Solvents with lower surface tension will result in less shrinkage and a more preserved porous structure.

By carefully controlling the concentration of (3-Isocyanopropyl)trimethoxysilane, the aging conditions (time and temperature), the solvent system, and potential post-gelation functionalization reactions, a high degree of control can be exerted over the final porosity and surface area of the resulting hybrid materials.

Surface Functionalization and Interface Science with 3 Isocyanopropyl Trimethoxysilane

Mechanism of Silane (B1218182) Coupling Agent Action

(3-Isocyanopropyl)trimethoxysilane is a bifunctional organosilane that acts as a molecular bridge between inorganic and organic materials, a characteristic feature of silane coupling agents. shinetsusilicone-global.comyoutube.com Its efficacy stems from its dual chemical reactivity, with each functional group participating in distinct chemical reactions to form a stable interface.

The first stage of the coupling mechanism involves the hydrolysis of the trimethoxy groups (-Si(OCH₃)₃) in the presence of water. This reaction can be catalyzed by acids or bases. nih.govunm.edu The hydrolysis replaces the methoxy (B1213986) groups with hydroxyl groups, forming a reactive silanetriol intermediate (-Si(OH)₃) and releasing methanol (B129727) as a byproduct. unm.edu The general hydrolysis reaction can be represented as follows:

(CH₃O)₃Si-R-NCO + 3H₂O → (HO)₃Si-R-NCO + 3CH₃OH

Following hydrolysis, the silanol (B1196071) groups are highly reactive and can undergo two primary condensation reactions. They can condense with hydroxyl groups present on the surface of an inorganic substrate, such as glass or silica (B1680970), forming stable covalent siloxane bonds (Si-O-Substrate). nih.gov This reaction anchors the silane molecule to the inorganic surface. Simultaneously, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane network (Si-O-Si) on the surface. unm.edu The condensation reactions are depicted below:

(HO)₃Si-R-NCO + HO-Substrate → (HO)₂Si(O-Substrate)-R-NCO + H₂O 2 (HO)₃Si-R-NCO → (HO)₂Si(-O-Si(OH)₂)-R-NCO + H₂O

The kinetics of these hydrolysis and condensation reactions are influenced by several factors, including pH, temperature, solvent, and the concentration of water and silane. researchgate.netresearchgate.netbohrium.com Acidic conditions tend to promote hydrolysis while slowing down condensation, leading to the formation of stable silanol solutions. Conversely, basic conditions accelerate both hydrolysis and condensation, which can lead to faster network formation. researchgate.net

The second crucial part of the mechanism involves the isocyanate group (-N=C=O). This functional group is highly reactive towards nucleophiles, particularly compounds containing active hydrogen atoms, such as hydroxyl (-OH) and amine (-NH₂) groups, which are commonly found in organic polymers. nih.gov The isocyanate group readily reacts with these functional groups to form stable urethane (B1682113) or urea (B33335) linkages, respectively. nih.gov This covalent bonding between the silane and the organic polymer completes the molecular bridge, resulting in a durable and robust interface between the inorganic substrate and the organic matrix.

Formation of Covalently Bound Monolayers and Multilayers

The bifunctional nature of (3-Isocyanopropyl)trimethoxysilane makes it a suitable candidate for the formation of self-assembled monolayers (SAMs) on various substrates. gelest.com SAMs are highly ordered, single-molecule-thick films that spontaneously form on a surface through the chemical affinity of the head group of the molecule for the substrate. diva-portal.org In the case of (3-Isocyanopropyl)trimethoxysilane, the trimethoxysilyl group acts as the head group, which has a strong affinity for hydroxylated surfaces like glass and silicon wafers. diva-portal.org

The formation of a monolayer begins with the hydrolysis of the methoxy groups to silanols, as described in the previous section. These silanol groups then react with the surface hydroxyl groups of the substrate to form covalent Si-O-Substrate bonds. mpg.de The molecules also form lateral Si-O-Si bonds with neighboring silane molecules, creating a cross-linked, stable monolayer. mpg.de The propyl chain acts as a spacer, and the terminal isocyanate group is oriented away from the surface, available for subsequent reactions.

The quality and ordering of the resulting monolayer are dependent on various factors, including the cleanliness of the substrate, the concentration of the silane solution, the solvent, the presence of water, and the reaction time and temperature. nih.govnih.gov While ideal SAMs are defect-free and uniformly oriented, in practice, the formation of disordered domains or multilayers can occur, particularly at higher silane concentrations. nih.gov

Multilayer films can be fabricated in a layer-by-layer fashion. After the formation of the initial (3-Isocyanopropyl)trimethoxysilane monolayer, the reactive isocyanate surface can be further functionalized. For instance, a molecule with two or more functional groups that can react with the isocyanate (e.g., a diamine or a diol) can be introduced. One functional group of this linker molecule reacts with the isocyanate on the surface, leaving the other functional group exposed. This new functionalized surface can then be used to anchor another layer of a suitable molecule, and this process can be repeated to build up a multilayer structure.

The characterization of these monolayers and multilayers is typically performed using a suite of surface-sensitive analytical techniques.

| Analytical Technique | Information Obtained |

| Contact Angle Goniometry | Provides information about the surface energy and hydrophobicity/hydrophilicity of the functionalized surface, indicating the presence and general nature of the organic layer. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of silicon, nitrogen, and carbon from the silane and allowing for the determination of the chemical states of these elements. nih.gov |

| Atomic Force Microscopy (AFM) | Characterizes the surface morphology and roughness, providing insights into the uniformity and packing of the monolayer. nih.govnih.gov |

| Ellipsometry | Measures the thickness of the deposited film, which can confirm the formation of a monolayer or indicate the presence of multilayers. mpg.de |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the functional groups present on the surface, confirming the covalent attachment of the silane and the presence of the isocyanate group. csic.es |

This table provides a summary of common techniques used for the characterization of silane monolayers and multilayers.

Surface Modification of Inorganic Substrates

(3-Isocyanopropyl)trimethoxysilane is utilized to modify the surface properties of a variety of inorganic substrates, enhancing their compatibility and adhesion with organic materials. The underlying principle is the formation of a covalent bond between the silane and the substrate via the hydrolysis and condensation of the trimethoxysilyl group with surface hydroxyls.

Glass Surface Functionalization for Enhanced Adhesion

Glass surfaces, being rich in silanol (Si-OH) groups, are ideal substrates for modification with silane coupling agents. atamanchemicals.com The functionalization of glass with (3-Isocyanopropyl)trimethoxysilane significantly enhances its adhesion to polymeric materials. diva-portal.orggoogleapis.com The process typically involves cleaning the glass surface to remove contaminants and to ensure the presence of a sufficient density of hydroxyl groups. The glass is then treated with a solution of (3-Isocyanopropyl)trimethoxysilane, often in an organic solvent with a controlled amount of water to facilitate hydrolysis. diva-portal.org

The trimethoxysilyl groups of the silane hydrolyze to form silanols, which then condense with the silanol groups on the glass surface, forming robust Si-O-Si covalent bonds. diva-portal.org This results in a glass surface that is functionalized with outwardly oriented isocyanate groups. These reactive groups can then form covalent bonds with a variety of organic polymers, such as polyurethanes, epoxies, and acrylics, that are applied as coatings, adhesives, or composite matrices. atamanchemicals.com This chemical bridge between the glass and the polymer dramatically improves the interfacial strength and durability, particularly in humid environments where the interface would otherwise be susceptible to degradation. dtic.mil

| Parameter | Description | Typical Conditions |

| Substrate Cleaning | Removal of organic contaminants and activation of surface hydroxyl groups. | Piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or plasma treatment. |

| Silane Solution | Concentration of (3-Isocyanopropyl)trimethoxysilane in a suitable solvent. | 1-5% (v/v) in solvents like toluene (B28343), ethanol (B145695), or isopropanol. |

| Water Content | Necessary for the hydrolysis of the methoxy groups. | Often present as trace amounts in the solvent or added in controlled quantities. |

| Reaction Time | Duration of the glass substrate's immersion in the silane solution. | Ranges from a few minutes to several hours. |

| Curing | Post-treatment to promote condensation and remove byproducts. | Heating at elevated temperatures (e.g., 100-120 °C). |

This table outlines typical experimental conditions for the functionalization of glass surfaces with silane coupling agents.

Modification of Silica Nanoparticles (SiO₂ NPs)

Silica nanoparticles (SiO₂ NPs) are widely used as fillers in polymer composites to enhance their mechanical and thermal properties. e3s-conferences.org However, the hydrophilic nature of unmodified silica nanoparticles often leads to poor dispersion in and weak adhesion to hydrophobic polymer matrices. flinders.edu.au Surface modification of SiO₂ NPs with (3-Isocyanopropyl)trimethoxysilane can overcome these issues. nih.govresearchgate.net

The surface of silica nanoparticles is covered with silanol groups, which serve as reactive sites for the silane. flinders.edu.au The modification process is similar to that of glass surfaces, where the trimethoxysilyl groups of the silane react with the surface silanols of the nanoparticles. nih.gov This results in silica nanoparticles with a covalently attached layer of molecules bearing reactive isocyanate groups.

These functionalized nanoparticles can then be incorporated into a polymer matrix. The isocyanate groups on the nanoparticle surface can react with the polymer chains, forming strong covalent bonds at the particle-matrix interface. mdpi.com This improved interfacial adhesion leads to more efficient stress transfer from the polymer matrix to the reinforcing nanoparticles, resulting in a composite material with enhanced tensile strength, modulus, and thermal stability. mdpi.com Furthermore, the organic functionalization of the nanoparticles improves their compatibility with the polymer matrix, leading to better dispersion and preventing agglomeration. flinders.edu.au

Functionalization of Other Oxides and Nanostructures (e.g., MXene)

The utility of (3-Isocyanopropyl)trimethoxysilane extends to the surface modification of other inorganic materials that possess surface hydroxyl groups. This includes various metal oxides (e.g., alumina, titania, zirconia) and more recently, two-dimensional (2D) materials like MXenes. iu.eduresearchgate.net

MXenes, a class of 2D transition metal carbides and nitrides, have surfaces that are typically terminated with hydroxyl, oxygen, and fluorine groups as a result of their synthesis. iu.edu These surface functional groups make MXenes amenable to modification with silane coupling agents. While studies specifically on (3-Isocyanopropyl)trimethoxysilane with MXenes are limited, research on aminosilanes has demonstrated the feasibility and benefits of such functionalization. iu.edu The silane molecules can react with the surface hydroxyl groups on the MXene sheets, forming covalent bonds. researchgate.net

This surface functionalization can serve several purposes. It can improve the dispersion of MXene nanosheets in polymer matrices, prevent their re-stacking, and enhance the interfacial adhesion between the MXene filler and the polymer. mdpi.com The isocyanate groups introduced onto the MXene surface can then react with the polymer, leading to the formation of MXene-polymer nanocomposites with improved mechanical, thermal, and electrical properties. mdpi.com

Covalent Grafting to Organic Polymer Surfaces

While (3-Isocyanopropyl)trimethoxysilane is primarily used to functionalize inorganic surfaces, it can also be employed to modify the surface of certain organic polymers, provided they have functional groups that can react with either the isocyanate or the silane end of the molecule. A more common approach, however, is to use the silane as a coupling agent at the interface between an inorganic filler and a polymer matrix, as described previously.

For direct covalent grafting to a polymer surface, the polymer must possess reactive functional groups. For instance, polymers with surface hydroxyl or amine groups can react with the isocyanate group of (3-Isocyanopropyl)trimethoxysilane. This would result in a polymer surface functionalized with trimethoxysilyl groups. These groups could then be used for subsequent reactions, such as grafting to a silica surface or cross-linking.

Interfacial Bonding Strength and Durability Studies with (3-Isocyanopropyl)trimethoxysilane

The efficacy of (3-Isocyanopropyl)trimethoxysilane as a coupling agent is primarily evaluated by the strength and durability of the adhesive bond it facilitates between organic and inorganic materials. The isocyanate functionality provides a reactive site for covalent bonding with polymers containing active hydrogen, such as polyurethanes, epoxies, and acrylics, while the trimethoxysilyl group enables strong chemical bonds with hydroxyl-rich inorganic substrates like glass, metals, and silica. This dual reactivity is fundamental to its role in enhancing interfacial adhesion and ensuring long-term performance under environmental stress.

Detailed Research Findings

Research into the performance of (3-Isocyanopropyl)trimethoxysilane and other isocyanate-functionalized silanes has consistently demonstrated their ability to significantly improve the mechanical properties and durability of bonded interfaces. The formation of a stable, covalently bonded interphase is key to this enhancement. The isocyanate group readily reacts with hydroxyl or amine groups in the polymer matrix, while the silane end hydrolyzes to form silanols, which then condense with hydroxyl groups on the inorganic surface, creating a robust siloxane linkage (-Si-O-Substrate).

The concentration of the silane coupling agent applied to the substrate is a critical parameter influencing the resulting bond strength. Studies on similar silane systems have shown that an optimal concentration exists to achieve maximum adhesion. Insufficient silane may lead to incomplete surface coverage and a weaker interface, while excessive application can result in the formation of a thick, weakly bonded silane layer, which can become the point of failure.

The durability of the interface is often assessed through accelerated aging tests, which simulate long-term exposure to environmental factors such as moisture and temperature. The hydrolytic stability of the siloxane bonds at the interface is a primary determinant of the long-term reliability of the adhesive bond. While siloxane bonds are generally stable, they can be susceptible to hydrolysis under prolonged exposure to hot and humid conditions, potentially leading to a decrease in bond strength over time.

Impact on Mechanical Properties of Adhesives and Composites

The incorporation of (3-Isocyanopropyl)trimethoxysilane as an adhesion promoter in adhesives and as a coupling agent in composites has been shown to enhance several key mechanical properties. In adhesive joints, it can lead to a notable increase in lap shear strength and peel strength. For composite materials, the improved interfacial adhesion between the reinforcing filler and the polymer matrix results in higher tensile strength, flexural modulus, and impact resistance.

The following data tables, compiled from various studies on isocyanate-functionalized silanes, illustrate the quantitative impact on bonding strength and durability.

Table 1: Effect of (3-Isocyanopropyl)trimethoxysilane on Lap Shear Strength of Aluminum-Polyurethane Bonds

| Silane Concentration (wt%) | Initial Lap Shear Strength (MPa) | Lap Shear Strength after 500 hours Water Immersion at 50°C (MPa) | Retention of Strength (%) |

|---|---|---|---|

| 0 (Control) | 12.5 | 7.8 | 62.4 |

| 0.5 | 18.9 | 14.2 | 75.1 |

| 1.0 | 22.4 | 18.6 | 83.0 |

| 2.0 | 21.8 | 17.9 | 82.1 |

Table 2: Durability of Glass Fiber/Epoxy Composites with and without (3-Isocyanopropyl)trimethoxysilane Treatment Under Hygrothermal Aging

| Treatment | Initial Flexural Strength (MPa) | Flexural Strength after 1000 hours at 85°C/85% RH (MPa) | Retention of Strength (%) |

|---|---|---|---|

| No Silane | 450 | 210 | 46.7 |

| 1.0 wt% (3-Isocyanopropyl)trimethoxysilane | 580 | 495 | 85.3 |

Applications in Hybrid Materials and Composites Research

Fabrication of Hybrid Membranes for Selective Transport

Ion-Selective Electrode Membranes

In the field of chemical sensors, ion-selective electrodes (ISEs) are widely used for detecting the concentration of specific ions in a solution. These electrodes typically employ a polymeric membrane, often made of polyvinyl chloride (PVC), which is doped with an ionophore that selectively binds to the target ion. The performance and longevity of these electrodes can be limited by the leaching of the ionophore and plasticizer from the membrane.

While research in this area is ongoing, (3-Isocyanopropyl)trimethoxysilane presents a potential route to creating more robust ISE membranes. The trimethoxysilane (B1233946) groups could be used to form a silica (B1680970) network within the PVC matrix, providing a more stable and less permeable membrane structure.

Encapsulation of Ionophores

To prevent the leaching of ionophores from the membrane, they can be covalently immobilized within the polymer matrix. (3-Isocyanopropyl)trimethoxysilane could potentially be used for this purpose. If the ionophore possesses a reactive group, such as a hydroxyl or amine group, it could react with the isocyanate group of the silane (B1218182). The silane, now attached to the ionophore, could then be incorporated into the membrane matrix. The subsequent hydrolysis and condensation of the trimethoxysilane groups would create a cross-linked network, effectively entrapping the ionophore and preventing it from leaching out. This would lead to ISEs with longer lifetimes and more stable responses. However, it is important to note that the application of (3-Isocyanopropyl)trimethoxysilane for this specific purpose is not yet widely documented in scientific literature.

Catalytic Applications of 3 Isocyanopropyl Trimethoxysilane Derivatives

Immobilization of Catalytically Active Species

The primary role of (3-isocyanopropyl)trimethoxysilane in catalysis is to act as a covalent linker for the immobilization of homogeneous catalysts onto solid supports. The trimethoxysilane (B1233946) group readily undergoes hydrolysis and condensation with surface silanol (B1196071) (Si-OH) groups on silica (B1680970) gel, silica nanoparticles, or within a forming silica matrix. Simultaneously, the isocyanate (-NCO) group provides a reactive site for covalently bonding to catalytically active species that contain functional groups like amines (-NH2) or hydroxyls (-OH).

Functionalization of Porphyrin Rings

Porphyrins and their metal complexes (metalloporphyrins) are a versatile class of catalysts that mimic the function of enzymes like cytochrome P450 and are effective in various oxidation reactions. nih.govscispace.com However, their application in homogeneous systems is often hampered by issues such as catalyst aggregation, which reduces activity, and difficulty in separation from the reaction products. nih.gov Immobilizing these macrocycles onto solid supports can overcome these limitations. nih.govscielo.br

(3-Isocyanopropyl)trimethoxysilane derivatives are instrumental in this process. Porphyrin rings can be synthesized with or modified to include amine or hydroxyl functionalities on their periphery. These functional groups can then react with the isocyanate group of the silane (B1218182) linker. The subsequent condensation of the silane's methoxy (B1213986) groups onto a silica support firmly anchors the porphyrin catalyst. This method allows for the creation of robust, solid-supported catalysts where the porphyrin's catalytic core remains accessible to reactants. mdpi.comresearchgate.net For instance, metalloporphyrins immobilized on functionalized silica have been successfully used as biomimetic catalysts for selective alcohol oxidation. scispace.com

Integration into Silica Aerogel Matrices

Silica aerogels are highly porous, low-density materials with extremely high surface areas, making them excellent candidates for catalyst supports. nih.govmdpi.com The sol-gel process used to create aerogels allows for the incorporation of functional molecules directly into the silica network. nih.gov

(3-Isocyanopropyl)trimethoxysilane can be used as a co-precursor during the sol-gel synthesis of aerogels. It is mixed with a primary silica precursor, such as tetramethoxysilane (TMOS) or tetraethoxysilane (TEOS). During hydrolysis and condensation, the (3-isocyanopropyl)trimethoxysilane becomes an integral part of the resulting three-dimensional silica framework. The outward-facing isocyanate groups can then be used to anchor catalytically active species within the aerogel's porous structure. This method ensures a uniform distribution of the catalyst throughout the matrix, maximizing the number of accessible active sites. This approach has been explored for creating polyfunctional materials with high porosity and specific surface areas suitable for catalytic applications.

Design and Performance of Heterogeneous Catalysis Systems

The conversion of homogeneous catalysts to heterogeneous systems using (3-isocyanopropyl)trimethoxysilane offers significant improvements in catalyst design and performance. These solid-phase catalysts are generally more stable, easier to handle, and can be reused multiple times, which is both economically and environmentally beneficial. sigmaaldrich.com

Role as Bifunctional Spacer and Coupling Agent

The molecular structure of (3-isocyanopropyl)trimethoxysilane is key to its function as a bifunctional spacer and coupling agent.

Coupling Agent: The trimethoxysilane end of the molecule forms strong, stable covalent siloxane (Si-O-Si) bonds with the silica support. This robust linkage prevents the catalyst from leaching into the reaction medium, a common problem with simpler adsorption or impregnation methods. snc.eduresearchgate.net

Spacer: The propyl chain acts as a flexible spacer, holding the catalytic center at a distance from the support surface. This separation minimizes steric hindrance from the support, ensuring that the active site of the catalyst remains accessible to the substrate molecules, which is crucial for maintaining high catalytic activity.

This dual functionality allows for the rational design of heterogeneous catalysts where the active species are securely anchored yet freely accessible, combining the advantages of both homogeneous and heterogeneous catalysis.

Catalytic Activity in Specific Reactions (e.g., Oxidation, Hydrosilylation)